4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole

Catalog No.
S13704751
CAS No.
M.F
C6H8BrN3
M. Wt
202.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole

Product Name

4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole

IUPAC Name

4-bromo-2-(cyclopropylmethyl)triazole

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C6H8BrN3/c7-6-3-8-10(9-6)4-5-1-2-5/h3,5H,1-2,4H2

InChI Key

KZOBTNZBSHBQKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2N=CC(=N2)Br

4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family, characterized by the presence of a bromine atom and a cyclopropylmethyl substituent. This compound features a five-membered ring containing three nitrogen atoms and two carbon atoms, which is typical of triazoles. The unique structure contributes to its potential utility in various chemical and biological applications.

Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the bromine atom in 4-bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole may enhance its reactivity and biological interactions compared to other triazoles.

Typical of triazole compounds:

  • N-Arylation: The compound can participate in regioselective N-arylation reactions, allowing for the introduction of aryl groups at the nitrogen positions.
  • Suzuki Coupling: It can react with aryl halides in the presence of palladium catalysts to form biaryl compounds.
  • Hydrogenation: The triazole ring can be hydrogenated to yield saturated derivatives.

These reactions are facilitated by the compound's functional groups and can be utilized for further modifications or derivatizations.

Research indicates that triazole compounds exhibit a wide range of biological activities:

  • Antifungal Activity: Triazoles are commonly used as antifungal agents due to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Antibacterial Properties: Certain triazoles have shown effectiveness against bacterial infections.
  • Anticancer Potential: Some studies suggest that triazole derivatives may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

The specific biological activities of 4-bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole require further investigation to establish its efficacy compared to other known triazoles.

Several synthetic approaches exist for the preparation of 4-bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole:

  • Click Chemistry: The Cu-catalyzed azide-alkyne cycloaddition reaction is a well-known method for synthesizing triazoles. This method allows for high yields and functional group tolerance .
  • Three-component Reactions: A method involving terminal alkynes, azides, and various electrophiles can yield substituted triazoles effectively .
  • Regioselective N-Alkylation: The reaction of 4-bromo-1H-1,2,3-triazoles with alkyl halides under basic conditions can produce regioselectively substituted products .

These methods highlight the versatility and efficiency in synthesizing this compound.

4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery and development.
  • Agricultural Chemicals: Its antifungal properties could be exploited in agricultural formulations.
  • Material Science: Triazoles are used in creating polymers and materials with specific properties.

Interaction studies involving 4-bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole are essential for understanding its mechanism of action and potential side effects. These studies typically focus on:

  • Protein Binding: Assessing how well the compound binds to target proteins can provide insights into its efficacy and safety.
  • Cellular Uptake: Understanding how the compound enters cells is crucial for evaluating its bioavailability and therapeutic potential.

Research into these interactions can guide further development and optimization of this compound for specific applications.

Several compounds share structural similarities with 4-bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methyl-1H-1,2,3-triazoleMethyl group at position 4Commonly used as an antifungal agent
5-Bromo-1H-1,2,3-triazoleBromine at position 5Exhibits strong antibacterial properties
4-Amino-1H-1,2,3-triazoleAmino group at position 4Potential anticancer activity
1-Hydroxy-1H-1,2,3-triazoleHydroxyl group at position 1Known for its role in medicinal chemistry

The uniqueness of 4-bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole lies in its specific substitution pattern that may enhance its biological activity compared to other triazoles.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

200.99016 g/mol

Monoisotopic Mass

200.99016 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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